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Compound of Interest

Compound Name: Cabralealactone

Cat. No.: B1182254

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cabralealactone, a naturally occurring tetracyclic triterpenoid, has garnered significant interest
within the scientific community for its potential therapeutic applications.[1] Isolated from
sources such as Aglaia abbreviata, this molecule has demonstrated noteworthy anti-
inflammatory, hepatoprotective, and DNA-protective properties.[1] This technical guide provides
a comprehensive overview of the molecular characteristics of Cabralealactone, detailed
experimental protocols for evaluating its bioactivity, and a summary of key quantitative data,
offering a valuable resource for researchers in the fields of pharmacology and drug discovery.

Molecular Profile

The fundamental molecular attributes of Cabralealactone are summarized in the table below,
providing a clear and concise reference for its chemical identity.
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Property Value
Molecular Formula C27H4203
Exact Mass 414.31339520 Da

(5S)-5-methyl-5-
[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-
pentamethyl-3-oxo-
1,2,5,6,7,9,11,12,13,15,16,17-

dodecahydrocyclopenta[a]phenanthren-17-

IUPAC Name

ylJoxolan-2-one

Preclinical Bioactivity Data

In vivo and in silico studies have begun to elucidate the therapeutic potential of
Cabralealactone. The following table summarizes key quantitative findings from a study
investigating its hepatoprotective effects in a rat model of carbon tetrachloride (CCls)-induced
liver injury, as well as computational docking data.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1182254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1182254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Result (Cabralealactone
Parameter Method
Treatment)

In a study, administration of
Cabralealactone demonstrated
a significant amelioration of
liver damage markers. While
specific numerical data for the
Cabralealactone-only group
requires consulting the full
study, the research indicated
significant improvements in
Hepatoprotective Activity In vivo (Rat Model) levels of Alanine
Aminotransferase (ALT),
Alpha-fetoprotein (AFP), 8-
hydroxy-2'-deoxyguanosine (8-
OHdG), Tumor Necrosis
Factor-alpha (TNF-a),
Isoprostanes-2a (IsoP-2a), and
Malondialdehyde (MDA)
compared to the disease

control group.[1]

Binding Affinity to COX-2 In silico (Molecular Docking) -6.8 kcal/mol

Experimental Protocols
In Vivo Hepatoprotective Activity Assessment in a Rat
Model

This protocol outlines the methodology used to evaluate the hepatoprotective effects of
Cabralealactone against CCls-induced liver damage.

o Animal Model: Male albino rats are utilized for this study.

 Induction of Hepatotoxicity: Liver injury is induced by weekly intraperitoneal injections of
carbon tetrachloride (CCls) at a dose of 1 mL/kg body weight for a duration of 12 weeks.[2]
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e Treatment Groups:

o

Control Group: Receives the vehicle.

[¢]

CCla Group: Receives CCla injections.

[¢]

Cabralealactone Group: Receives CCla injections and oral administration of
Cabralealactone (100 mg/kg body weight).[1]

o

Positive Control Group: Receives CCla injections and a standard hepatoprotective drug.

e Biochemical Analysis: At the conclusion of the 12-week period, blood and liver tissue
samples are collected. The following biochemical markers are quantified using commercially
available kits:

[¢]

Liver function enzymes: Alanine Aminotransferase (ALT).

[e]

Markers of oxidative stress: Malondialdehyde (MDA), Isoprostanes-2a.

o

Inflammatory markers: Tumor Necrosis Factor-alpha (TNF-a).

[¢]

DNA damage markers: 8-hydroxydeoxyguanosine.

» Histopathological Examination: Liver tissues are preserved in 10% buffered formalin,
processed, and stained with hematoxylin and eosin for microscopic examination of liver
architecture.

In Silico Molecular Docking Protocol

This protocol describes the computational method to predict the binding affinity of
Cabralealactone to its molecular targets.

» Target Protein Preparation: The three-dimensional structures of the target proteins,
Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-a), are obtained from a
protein data bank or generated via homology modeling if the crystal structure is unavailable.

» Ligand Preparation: The 2D structure of Cabralealactone is converted to a 3D format.
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» Molecular Docking: Software such as AutoDock Vina is used to perform the molecular
docking simulations. This process predicts the preferred orientation of Cabralealactone
when bound to the active site of the target proteins and calculates the binding energy, which

is an estimation of the binding affinity.

e Analysis: The binding poses and calculated binding energies are analyzed to understand the
potential molecular interactions between Cabralealactone and its targets.

Proposed Mechanism of Action

Cabralealactone is believed to exert its anti-inflammatory effects through the inhibition of key
inflammatory mediators, TNF-a and COX-2. The following diagram illustrates the proposed

signaling pathway and the inhibitory action of Cabralealactone.
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Proposed Anti-inflammatory Mechanism of Cabralealactone
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Caption: Inhibition of TNF-a and COX-2 signaling by Cabralealactone.
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Conclusion

Cabralealactone presents a promising scaffold for the development of novel anti-inflammatory
and hepatoprotective agents. The data summarized herein provides a solid foundation for
further preclinical and clinical investigation. Future research should focus on elucidating the
detailed molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and safety of
this compelling natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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